4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline
Description
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Properties
IUPAC Name |
4-(2-ethoxyethoxy)-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-22-13-14-23-19-11-9-18(10-12-19)21-15-17-7-5-6-8-20(17)24-16(2)3/h5-12,16,21H,4,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHONKPPZLLVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula: C₂₀H₂₇NO₃
- CAS Number: 1040687-17-9
- Molecular Weight: 315.44 g/mol
- Structure: The compound features an aniline moiety substituted with an ethoxyethoxy group and an isopropoxybenzyl group, contributing to its unique biological profile.
Antimicrobial Properties
Research indicates that 4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, specifically in breast and lung cancer models.
- Mechanism of Action: The compound appears to inhibit cell proliferation by interfering with the cell cycle at the G1 phase, leading to increased p53 expression, which is crucial for apoptosis .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of 4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline can be attributed to its interaction with specific molecular targets:
- Receptor Binding: It has been shown to bind selectively to certain receptors involved in cell signaling pathways, such as the estrogen receptor and specific kinases.
- Enzymatic Inhibition: The compound inhibits enzymes related to tumor growth and inflammation, including cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with concentrations above the MIC values mentioned earlier.
Case Study 2: Cancer Cell Apoptosis
A separate study explored the effects of this compound on MCF-7 cells. The researchers observed morphological changes typical of apoptosis, including chromatin condensation and DNA fragmentation, confirming its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
